molecular formula C8H7ClN2OS B14660719 N-carbamothioyl-4-chlorobenzamide CAS No. 38334-94-0

N-carbamothioyl-4-chlorobenzamide

Cat. No.: B14660719
CAS No.: 38334-94-0
M. Wt: 214.67 g/mol
InChI Key: HKXSNSCCTAFKQP-UHFFFAOYSA-N
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Description

N-carbamothioyl-4-chlorobenzamide is an organic compound with the molecular formula C8H7ClN2OS It is a derivative of thiourea and benzamide, characterized by the presence of a chlorobenzene ring and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamothioyl-4-chlorobenzamide typically involves a two-step reaction. Initially, potassium thiocyanate is added to 4-chlorobenzoyl chloride and the mixture is refluxed with stirring. The resulting product is then filtered and reacted with diphenylamine under reflux conditions for approximately four hours . This method yields this compound with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-carbamothioyl-4-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically conducted in anhydrous conditions.

    Substitution: Halogens, nucleophiles; typically conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-carbamothioyl-4-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-carbamothioyl-4-chlorobenzamide involves its interaction with molecular targets such as enzymes and proteins. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the chlorobenzene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-carbamothioyl-2-chlorobenzamide
  • N-carbamothioyl-4-methylbenzamide
  • N-carbamothioyl-4-ethoxybenzamide

Uniqueness

N-carbamothioyl-4-chlorobenzamide is unique due to the presence of the 4-chlorobenzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

N-carbamothioyl-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c9-6-3-1-5(2-4-6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXSNSCCTAFKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405067
Record name N-Carbamothioyl-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38334-94-0
Record name NSC69213
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Carbamothioyl-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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